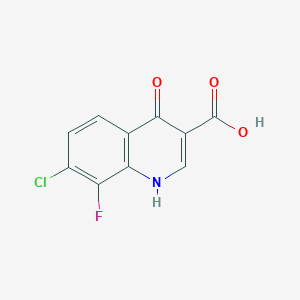
7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid
Descripción general
Descripción
7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is a white or off-white crystalline compound with a unique molecular structure . It’s insoluble in water but soluble in organic solvents such as alcohol, ether, and ketone .
Synthesis Analysis
The synthesis of quinoline derivatives, including 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, has been reported in the literature . Various synthesis protocols have been used, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is C10H6ClFNO3 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, have been functionalized for biological and pharmaceutical activities . The chemical reactions involved in these processes are diverse and depend on the specific synthesis protocols used .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.600, a melting point of 250°C (dec.) (lit.), and a predicted boiling point of 416.5±45.0 °C . Its refractive index is 1.648 .Aplicaciones Científicas De Investigación
Antioxidant and Prooxidant Effects
One study explored the antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives, including those synthesized from 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, on free-radical-initiated hemolysis of erythrocytes. The findings indicated that the distributive status of these compounds in the reaction system plays a significant role in determining their effect. Specifically, derivatives like 7-chloro-4-hydroxyquinoline (CQ) and 7-fluoro-4-hydroxyquinoline (FQ), which can be synthesized through decarboxylation of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid (FQCA) and 7-chloro-4-hydroxyquinoline-3-carboxylic acid (CQCA), exhibited prooxidative or antioxidative roles based on their packaging in dipalmitoyl phosphatidylcholine (DPPC) vesicle. This study highlights the potential of these compounds in oxidative stress-related applications (Liu, Han, Lin, & Luo, 2002).
Antibacterial Activity
Several studies have focused on the synthesis and antibacterial potency of derivatives synthesized from 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. These derivatives demonstrated effective antibacterial activities against various bacterial strains, including E. coli and S. aureus. The structural modifications of these compounds have shown to significantly influence their antibacterial effectiveness, indicating their potential use in developing new antibacterial agents (Al-Hiari et al., 2007).
Antitumor Activity
Research into heterocyclic compounds fused onto 4-oxoquinoline-3-carboxylic acid derivatives, including those derived from 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, has shown promising antitumor activities. These studies suggest the potential application of these compounds in cancer treatment, highlighting their cytotoxicity against various human tumor cell lines and suggesting a future direction for the development of new antitumor drugs (El-Abadelah et al., 2007).
Mecanismo De Acción
While the specific mechanism of action for 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is not mentioned in the sources, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Safety and Hazards
When handling 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, appropriate protective equipment such as laboratory gloves, protective eyewear, and protective clothing should be worn . It should be avoided contact with skin and eyes. If contact occurs, rinse immediately with plenty of water and seek medical help . It should be handled in a well-ventilated area .
Direcciones Futuras
Quinoline derivatives, including 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propiedades
IUPAC Name |
7-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOFIBYCYSWMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)
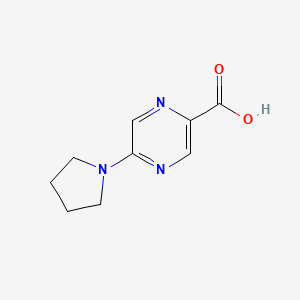


![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine](/img/structure/B1418859.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)
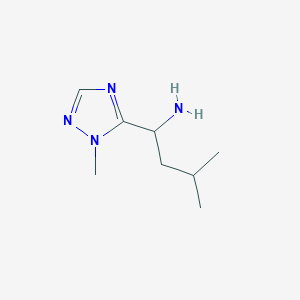


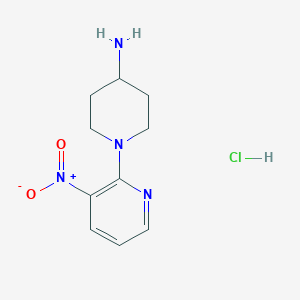
![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)
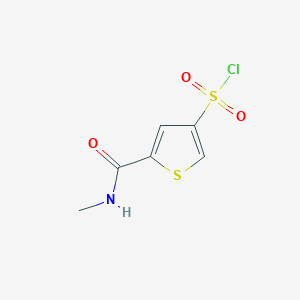
![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)
![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)